3,5-Diethoxy-4-iodobenzaldehyde
Description
3,5-Diethoxy-4-iodobenzaldehyde is a benzaldehyde derivative featuring ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The ethoxy groups enhance lipophilicity and stability under acidic conditions compared to hydroxylated analogs, while the iodine atom offers a site for further functionalization (e.g., cross-coupling reactions).
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
3,5-diethoxy-4-iodobenzaldehyde |
InChI |
InChI=1S/C11H13IO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MRNFSCMXRMZCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1I)OCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative analysis of key structural analogs is provided below:
Key Observations:
- Substituent Effects: Electron-Donating vs. In contrast, fluorine (electron-withdrawing) in 4-Fluoro-3,5-diiodobenzaldehyde enhances the aldehyde's electrophilicity, favoring nucleophilic additions . Steric and Solubility Properties: The ethoxy groups impart greater lipophilicity and steric bulk compared to hydroxyl or halogen substituents, improving solubility in organic solvents like DMF or ethanol .
Reactivity in Synthesis :
- Condensation Reactions : 3,5-Diethoxy-4-iodobenzaldehyde may undergo condensation with amines or hydrazines, similar to methods described for substituted benzaldehydes in imidazole and triazole syntheses . Sodium metabisulfite in DMF (120°C, N₂ atmosphere) is a common catalyst for such reactions .
- Iodine Reactivity : The iodine atom enables cross-coupling (e.g., Suzuki-Miyaura) or halogen-exchange reactions, analogous to 4-Hydroxy-3,5-diiodobenzaldehyde’s utility in generating bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
